3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol

Catalog No.
S12175986
CAS No.
M.F
C12H15N3O
M. Wt
217.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phe...

Product Name

3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol

IUPAC Name

3-[[(1,5-dimethylpyrazol-3-yl)amino]methyl]phenol

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

InChI

InChI=1S/C12H15N3O/c1-9-6-12(14-15(9)2)13-8-10-4-3-5-11(16)7-10/h3-7,16H,8H2,1-2H3,(H,13,14)

InChI Key

PSTSTSMFUIENDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC(=CC=C2)O

3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol is a chemical compound characterized by a phenolic structure with a side chain that includes a 1,5-dimethyl-1H-pyrazole moiety. This compound has gained interest in various fields due to its unique structural features, which may confer specific biological activities and potential applications in medicinal chemistry.

The molecular formula of this compound is C12H16N4OC_{12}H_{16}N_{4}O, and its systematic name reflects the presence of both the phenolic group and the dimethylpyrazole substituent. The compound's structure can be visualized as a phenol ring with an aminoalkyl side chain that incorporates a pyrazole, which is known for its diverse biological properties.

The reactivity of 3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol primarily involves nucleophilic substitution reactions due to the presence of the amino group. This can lead to various derivatives through reactions with electrophiles. Additionally, the phenolic hydroxyl group can participate in oxidation reactions, potentially forming quinone derivatives.

The compound may also undergo:

  • Acylation: Reaction with acyl chlorides to form amides.
  • Alkylation: Interaction with alkyl halides to produce more complex amine derivatives.
  • Condensation: Formation of imines or other nitrogen-containing heterocycles under appropriate conditions.

Preliminary studies suggest that 3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol exhibits notable biological activities. Compounds containing pyrazole rings are often associated with:

  • Antimicrobial properties: Potential effectiveness against various bacterial strains.
  • Antioxidant activity: Ability to scavenge free radicals, which may contribute to protective effects against oxidative stress.
  • Anti-inflammatory effects: Modulation of inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

Further research is required to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol can be achieved through several methods:

  • Direct Aminomethylation: Reaction of 1,5-dimethyl-1H-pyrazole with formaldehyde followed by subsequent reaction with phenol.
  • Substitution Reactions: Starting from 3-hydroxymethylphenol, followed by nucleophilic substitution with 1,5-dimethyl-1H-pyrazole.
  • Multi-step Synthesis: Involving the formation of intermediates that are subsequently transformed into the final product through condensation or coupling reactions.

Each method may vary in yield and purity depending on reaction conditions such as temperature, solvent choice, and catalysts used.

3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol has potential applications in:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting microbial infections or inflammatory diseases.
  • Agricultural chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.
  • Material science: Possible incorporation into polymer matrices for enhanced properties.

Interaction studies involving 3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol can include:

  • Protein binding assays: To evaluate how well the compound interacts with specific proteins that may mediate its biological effects.
  • Cellular uptake studies: To determine the efficiency of cellular absorption and subsequent pharmacokinetics.
  • In vitro assays: To assess its efficacy against various cell lines and its mechanism of action at the molecular level.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol. Here are some notable examples:

Compound NameStructureUnique Features
4-Aminoantipyrine4-AminoantipyrineKnown for analgesic and anti-inflammatory properties.
1-Hydroxypyrazole1-HydroxypyrazoleExhibits antioxidant activity; lacks amino side chain.
Pyrazolo[3,4-b]quinolinPyrazolo[3,4-b]quinolinDisplays anticancer activity; more complex fused ring system.

Uniqueness

The uniqueness of 3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol lies in its specific combination of a phenolic structure with a dimethylpyrazole moiety, which may enhance its biological activity compared to other compounds lacking either component. The presence of both functionalities could lead to synergetic effects that are not observed in similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

217.121512110 g/mol

Monoisotopic Mass

217.121512110 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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